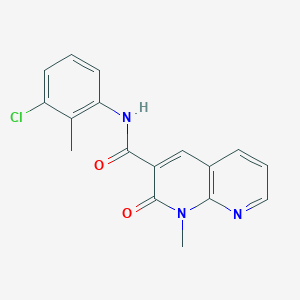![molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8](/img/structure/B2610331.png)
1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Azabicyclo[221]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride is a complex organic compound featuring a bicyclic structure with nitrogen and carboxylic acid functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which forms oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions: 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially leading to the formation of amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base to deprotonate the substrate.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted amines and other nitrogen-containing compounds.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe to study biological systems, particularly those involving nitrogen-containing compounds.
Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar bicyclic structure but different functional groups.
{2-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride: Similar core structure but different substituents.
Uniqueness: 1-((2-Azabicyclo[22
特性
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCAPMIOUFPCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B2610249.png)




![N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610257.png)


![N-{2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propyl}prop-2-enamide](/img/structure/B2610264.png)
![{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2610265.png)



